molecular formula C17H18N4O B5232176 1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea

Cat. No.: B5232176
M. Wt: 294.35 g/mol
InChI Key: DWXLCGGOEFLYGE-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-(pyridin-3-ylmethyl)amine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl or pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or pyridinyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea would depend on its specific interactions with molecular targets. It may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The cyanoethyl and pyridinyl groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)-3-phenylurea
  • 1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)urea
  • 1-(2-Cyanoethyl)-3-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)urea

Uniqueness

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-14-5-7-16(8-6-14)20-17(22)21(11-3-9-18)13-15-4-2-10-19-12-15/h2,4-8,10,12H,3,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXLCGGOEFLYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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